Bienvenue dans la boutique en ligne BenchChem!

9-Ethyladenine

Adenosine receptor pharmacology Radioligand binding assay GPCR ligand screening

Select 9-Ethyladenine as your starting scaffold for subtype-selective adenosine receptor antagonists. The N9-ethyl substituent eliminates the N9 acidic site (ΔHacid 333 kcal/mol), altering hydrogen-bonding motifs and enabling non-xanthine chemotypes with 10–600-fold selectivity. Derivatize at the 2- or 8-position to yield nanomolar-affinity antagonists (Ki 27–86 nM) validated in Parkinson’s disease models. Choose 9-ethyladenine over adenine or 9-methyladenine when reproducible receptor interaction profiles and distinctive solid-state cocrystal behavior are required.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 2715-68-6
Cat. No. B1664709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyladenine
CAS2715-68-6
Synonyms9-Ethyladenine;  NSC 14580;  NSC-14580;  NSC14580
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)
InChIKeyMUIPLRMGAXZWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyladenine CAS 2715-68-6: Sourcing Guide for Adenosine Receptor Ligand Scaffold and Chemical Probe


9-Ethyladenine (CAS 2715-68-6) is a modified purine nucleobase with an ethyl substitution at the N9 position, distinguished from parent adenine by this single N9-blocking modification [1]. This structural change blocks one of adenine's two primary acidic sites, reducing gas-phase acidity at that position by 19 kcal mol⁻¹ relative to the unblocked N9 site of adenine [1]. Commercially, 9-ethyladenine is available as a ≥97% purity solid with a melting point of 193–197.5 °C and measured solubility of approximately 90 mg/mL in water and 55 mg/mL in DMSO . The compound serves as a critical precursor scaffold for developing non-xanthine adenosine receptor antagonists with demonstrated subtype selectivity [2].

9-Ethyladenine Procurement: Why Adenine or 9-Methyladenine Cannot Be Interchanged


Substituting 9-ethyladenine with structurally adjacent analogs such as adenine, 9-methyladenine, or 7-ethyladenine introduces quantifiable differences in both physicochemical and biological behavior. The N9 ethyl group is not merely a passive substituent; it eliminates the N9 acidic site present in adenine (acidities of 333 ± 2 vs. 352 ± 4 kcal mol⁻¹ for N9 and N10 sites, respectively), thereby altering hydrogen-bonding capacity and solid-state cocrystal formation patterns [1]. In adenosine A2A receptor binding assays, 9-ethyladenine produces 27 ± 2% inhibition at 100 μM, whereas 9-methyladenine achieves a Ki of 17.5 ± 3.0 μM [2]. This represents a shift from partial inhibition to measurable binding affinity based solely on a single methyl-to-ethyl chain-length change. Furthermore, the N9 position is the critical scaffold point for subsequent derivatization; 2- and 8-substituted 9-ethyladenine derivatives yield high-affinity adenosine receptor antagonists (Ki values of 27–86 nM across A1, A2A, and A3 subtypes), a functional output inaccessible from adenine or N6-substituted analogs [3]. Generic substitution between these compounds is therefore invalid for any application requiring reproducible receptor interaction profiles or defined hydrogen-bonding motifs.

9-Ethyladenine Differentiation Evidence: Quantitative Comparator Analysis for Procurement Decisions


A2A Adenosine Receptor Binding: 9-Ethyladenine vs. 9-Methyladenine Direct Comparison

In a direct head-to-head radioligand binding assay at the adenosine A2A receptor, 9-ethyladenine and 9-methyladenine exhibit distinct binding profiles. At a concentration of 100 μM, 9-ethyladenine produces 27 ± 2% inhibition of radioligand binding, whereas 9-methyladenine demonstrates full displacement with a Ki of 17.5 ± 3.0 μM [1]. This indicates that the ethyl substitution at N9 reduces binding capacity relative to the methyl analog, but importantly confers a partial antagonist/inhibitor profile that may be advantageous for specific experimental designs requiring sub-maximal receptor modulation. The N6-methyladenine comparator achieves a Ki of 3.64 ± 0.36 μM, demonstrating that N6 substitution produces substantially higher affinity than N9 substitution [1].

Adenosine receptor pharmacology Radioligand binding assay GPCR ligand screening

Gas-Phase Acidity Profile: N9-Blocked 9-Ethyladenine vs. Unmodified Adenine

Experimental gas-phase acidity measurements using bracketing methods demonstrate that 9-ethyladenine possesses a single measurable acidic site (N10) with a ΔHacid of 352 ± 4 kcal mol⁻¹, whereas unmodified adenine has two acidic sites: the N9 site (333 ± 2 kcal mol⁻¹) and the N10 site (352 ± 4 kcal mol⁻¹) [1]. The N9 site of adenine is 19 kcal mol⁻¹ more acidic than the N10 site, but this site is eliminated in 9-ethyladenine due to ethyl substitution at N9. This creates a compound with a singular, well-defined acidic site that simplifies hydrogen-bonding behavior and solid-state packing predictions [2]. A subsequent study confirmed that 9-ethyladenine has two sites more acidic than water: the N10 site (352 ± 4 kcal mol⁻¹) and the C8 site (374 ± 2 kcal mol⁻¹) [3].

Gas-phase acidity Purine nucleobase Hydrogen bonding DFT calculation

Adenosine Receptor Scaffold Utility: 9-Ethyladenine Derivatives Yield Subtype-Selective High-Affinity Antagonists

9-Ethyladenine serves as a precursor scaffold for synthesizing non-xanthine adenosine receptor antagonists with quantifiable subtype selectivity [1]. When derivatized at the 2- or 8-position, the resulting compounds exhibit distinct receptor selectivity profiles. Specifically, 8-ethoxy-9-ethyladenine (compound 8) shows high affinity for A2A receptors, 9-ethyl-8-phenyl-9H-adenine (compound 2) targets A1 receptors, and 9-ethyl-8-phenylethynyl-9H-adenine (compound 5) demonstrates high affinity for A3 receptors with selectivities ranging from 10- to 600-fold versus other receptor subtypes [1]. Representative Ki values for optimized 9-ethyladenine derivatives include 27 nM at A1, 46 nM at A2A, and 86 nM at A3 receptors . Further optimization with 2- and 8-disubstitution produces compounds with good affinity and selectivity at the A2A receptor versus other subtypes [2].

Adenosine receptor antagonist Non-xanthine ligand GPCR drug discovery Receptor selectivity

APRT Enzyme Inhibition Profile: 9-Ethyladenine as Partial Inhibitor with Tissue Selectivity

9-Ethyladenine is characterized as a partially effective inhibitor of adenine phosphoribosyltransferase (APRT) . Critically, this inhibitory activity exhibits tissue selectivity: 9-ethyladenine does not inhibit brain APRT activity, distinguishing it from other APRT inhibitors that lack this tissue-specific profile . In contrast, adenine itself serves as the natural substrate for APRT (Km for adenine ~0.5-5 μM depending on isoform), while 9-ethyladenine acts as a partial inhibitor rather than a substrate . Additionally, the closely related 1-ethyladenine (positional isomer) undergoes Dimroth rearrangement under basic conditions to yield N6-ethyladenine (91% yield) accompanied by hydrolytic deamination products, whereas 9-ethyladenine is structurally stable under comparable conditions [1].

APRT enzyme Adenine phosphoribosyltransferase Purine salvage pathway Enzyme inhibition

Solid-State Cocrystal Engineering: Unique Hydrogen-Bonding Motifs of 9-Ethyladenine

9-Ethyladenine forms salts and cocrystals with various carboxylic acids via liquid-assisted grinding and solvent crystallization, exhibiting hydrogen-bonding motifs distinct from those of adenine [1]. A key differentiation is the formation of a unique molecular complex with N-methylcyanuric acid consisting of homomeric and heteromeric hydrogen-bonding patterns not observed with unsubstituted adenine [1]. This behavior stems directly from the elimination of the N9 acidic site (333 kcal mol⁻¹) and retention of the N10 site (352 kcal mol⁻¹), which alters the available hydrogen-bond donor/acceptor topology relative to adenine [2]. In contrast, adenine typically forms the well-characterized Hoogsteen and Watson-Crick base-pairing motifs, whereas 9-ethyladenine's modified hydrogen-bonding capacity enables alternative solid-state architectures [1].

Cocrystal engineering Hydrogen bonding Mechanochemistry Solid-state chemistry

9-Ethyladenine Procurement Application Scenarios: Where This Compound Delivers Verifiable Advantage


Scaffold for Non-Xanthine Adenosine Receptor Antagonist Development

Procure 9-ethyladenine as a starting scaffold for synthesizing subtype-selective adenosine receptor antagonists. Derivatization at the 2- or 8-position yields compounds with nanomolar affinity (Ki = 27–86 nM) and 10- to 600-fold selectivity across A1, A2A, and A3 subtypes [1]. This scaffold approach is validated for generating high-affinity A2A antagonists with in vivo activity in rat Parkinson's disease models . Select 9-ethyladenine over adenine or 9-methyladenine for programs requiring non-xanthine chemotypes with tunable receptor selectivity.

APRT Partial Inhibition with Tissue Selectivity for Purine Salvage Pathway Studies

Use 9-ethyladenine as a partially effective APRT inhibitor that spares brain APRT activity [1]. This tissue-selectivity profile enables investigation of peripheral purine salvage pathway function without confounding central nervous system effects. 9-Ethyladenine is preferable to adenine (which acts as an APRT substrate rather than inhibitor) and to 1-ethyladenine (which undergoes Dimroth rearrangement under basic conditions, yielding 91% conversion to N6-ethyladenine) .

Cocrystal Engineering and Solid-Form Screening with Modified Hydrogen-Bonding Topology

Employ 9-ethyladenine in pharmaceutical cocrystal screening where the elimination of N9 acidity (ΔHacid = 333 kcal mol⁻¹ in adenine vs. blocked in 9-ethyladenine) alters available hydrogen-bonding motifs [1]. 9-Ethyladenine forms unique molecular complexes with N-methylcyanuric acid exhibiting homomeric and heteromeric hydrogen-bonding patterns not observed with unsubstituted adenine . This differential solid-state behavior supports cocrystal engineering efforts requiring non-standard hydrogen-bonding architectures.

Gas-Phase Acidity Reference Standard for Purine Nucleobase Studies

Utilize 9-ethyladenine as an experimental benchmark for measuring N10-site gas-phase acidity (352 ± 4 kcal mol⁻¹) in purine nucleobases, as the N9-blocked structure enables exclusive measurement of the N10 site [1]. This property makes 9-ethyladenine a calibrated reference compound for computational and experimental acidity studies of adenine derivatives, validated by both bracketing experiments and DFT calculations (B3LYP/6-31+G*) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Ethyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.